molecular formula C14H10ClIN2O3 B6068541 N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide

Cat. No.: B6068541
M. Wt: 416.60 g/mol
InChI Key: GVJBCZMFJPOBNC-UHFFFAOYSA-N
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Description

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, iodo, and nitro functional groups attached to a benzamide core

Properties

IUPAC Name

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClIN2O3/c1-8-2-3-9(6-13(8)18(20)21)14(19)17-12-5-4-10(16)7-11(12)15/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJBCZMFJPOBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClIN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 4-methylbenzamide to introduce the nitro group, followed by halogenation to attach the chloro and iodo groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and halogenating agents like iodine monochloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of N-(2-chloro-4-iodophenyl)-4-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the halogen groups can form halogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-iodophenyl)acetamide
  • N-(2-chloro-4-iodophenyl)-4-methoxybenzamide
  • N-(2-chloro-4-iodophenyl)-4-methylbenzamide

Uniqueness

N-(2-chloro-4-iodophenyl)-4-methyl-3-nitrobenzamide is unique due to the presence of both chloro and iodo groups, which can participate in diverse chemical reactions. The nitro group adds to its reactivity and potential biological activity, making it a valuable compound for various research applications.

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